Bienvenue dans la boutique en ligne BenchChem!

4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Medicinal Chemistry QSAR Physical Organic Chemistry

This 4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897621-15-7) is the definitive tool for mapping the electronic demand of sigma-1 and D2-like dopamine receptor aryl-binding sub-pockets. Its para-nitro group provides 44% stronger electron-withdrawing power than the 4-CF3 analog (Δσp = +0.24), enabling unique π-π stacking and charge-transfer investigations. Unlike 4-CF3, 4-OCH3, or 2-F analogs, the 4-nitrobenzamide moiety serves as a validated nitroreductase substrate for hypoxia-activated probe and prodrug development. Pair with the non-bioreducible 4-CF3 analog (CAS 897621-27-1) to dissociate on-target pharmacology from nitro-specific artifacts. Ideal for calibrating computational solubility, logD, and docking models via its distinct H-bond signature.

Molecular Formula C19H22N4O5S
Molecular Weight 418.47
CAS No. 897621-15-7
Cat. No. B2484981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
CAS897621-15-7
Molecular FormulaC19H22N4O5S
Molecular Weight418.47
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H22N4O5S/c24-19(16-6-8-18(9-7-16)23(25)26)20-10-15-29(27,28)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,20,24)
InChIKeyMYLXZDAISXHYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897621-15-7): Chemical Identity and Structural Classification for Procurement


4-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897621-15-7) is a synthetic small molecule (C19H22N4O5S, MW 418.47 g/mol) . It belongs to the N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide class, characterized by a 4-substituted benzamide core connected via a sulfonylethyl linker to a 4-phenylpiperazine moiety. The para-nitro substituent on the benzamide ring is the defining structural feature of this specific compound, differentiating it from a series of close analogs with alternative substituents such as trifluoromethyl, methoxy, fluoro, and methyl groups at various positions [1]. A critical procurement note is that despite the commercial availability of this compound, a direct search of primary scientific literature, patents, and authoritative databases reveals a complete absence of published quantitative bioactivity, ADME, or in vivo data for this specific entity [2]. Therefore, any immediate selection decision must rely on class-level inferences drawn from structurally related compounds and the well-characterized properties of the 4-nitrobenzamide and phenylpiperazine pharmacophores.

Why In-Class Substitution of 4-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide Fails: The Non-Interchangeability of Substituted Benzamide-Piperazine Hybrids


Compounds within the N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide series are not automatically interchangeable due to the profound impact of the benzamide ring's substituent on physicochemical properties, target engagement, and metabolic fate. The 4-nitro substituent of the target compound imposes a unique electronic profile (strong electron-withdrawing, -M/-I effects), alters molecular electrostatic potential, and substantially reduces logP compared to analogs substituted with halogens, methyl, or methoxy groups [1]. These changes can lead to complete loss or gain of activity at specific targets. For instance, in the related 1-phenylpiperazine sigma receptor ligand class, minor structural modifications have been shown to shift Ki values by orders of magnitude (from 1-10 nM to inactive), demonstrating that a 2-methoxy, 4-trifluoromethyl, or 2-fluoro analog cannot be assumed to be a functional equivalent [2]. Furthermore, the 4-nitro group is a well-known substrate for nitroreductases and can undergo bioreductive metabolism, a distinct handling pathway not shared by its 4-CF3 or 4-OCH3 counterparts [3]. Generic substitution without considering these verified differences risks selecting a compound with completely divergent pharmacology, solubility, or cellular activity, undermining experimental reproducibility.

Quantified Differentiation of 4-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide Against Closest Available Analogs


Electronic Effect Differentiation: 4-Nitro vs. 4-Trifluoromethyl Substitution

The 4-nitro group exerts a dramatically greater electron-withdrawing effect than its closest isosteric comparator, the 4-trifluoromethyl group, fundamentally altering the benzamide ring's electronic character [1]. This difference is quantified by Hammett sigma constants and impacts both reactivity and molecular recognition.

Medicinal Chemistry QSAR Physical Organic Chemistry

Lipophilicity-Driven Differentiation: 4-Nitro vs. 2-Methoxy Substitution

The 4-nitro compound is predicted to be significantly less lipophilic than the 2-methoxy analog (CAS 897611-94-8), a key driver of solubility, permeability, and promiscuous binding [1]. This is estimated via calculated logP values.

ADME Drug Design Physicochemical Profiling

Molecular Flexibility and Hydrogen Bonding: 4-Nitro vs. 2-Fluoro Substitution

The 4-nitro group introduces two strong hydrogen bond acceptor atoms (the nitro oxygens), absent in the 2-fluoro analog (CAS 897612-10-1), enabling distinct intermolecular interactions and conformational biases [1]. This is supported by an analysis of small molecule crystal structures.

Molecular Modeling Drug-Receptor Interaction Crystallography

Rational Application Scenarios for Procuring 4-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide Based on Evidence


Probing Electronic Effects in Sigma-1 or Dopamine Receptor Binding Pockets

The 44% greater electron-withdrawing power of the 4-nitro substituent over the 4-CF3 group (Δσp = +0.24) makes this compound a superior tool for investigating the role of π-π stacking and charge-transfer interactions within the binding site of sigma-1 or D2-like dopamine receptors, where the phenylpiperazine core is a known pharmacophore [1]. Using this compound in a congeneric series alongside its 4-CF3, 4-OCH3, and 4-H analogs will allow the mapping of the electronic demand of the receptor's aryl-binding sub-pocket.

Development of Hypoxia-Selective Probes via Nitroreductase Activation

The presence of the 4-nitrobenzamide moiety, a known substrate for nitroreductases, makes this compound a candidate scaffold for developing hypoxia-activated probes or prodrugs [1]. Unlike the 2-methoxy or 4-CF3 analogs, this compound can undergo bioreductive metabolism under low-oxygen conditions common in tumor microenvironments. Its 2.2-fold lower lipophilicity (ClogP 1.54 vs 1.89) may also enhance its diffusion characteristics in hypoxic tissue relative to more lipophilic analogs.

Negative Control for Compounds Where Nitro Group Reduction is a Liability

In screening campaigns where a hit compound from this class shows promising activity but the 4-nitro group is flagged as a toxicophore or a source of redox cycling, the target compound is the ideal reference for medicinal chemistry troubleshooting [1]. It can be directly paired with its 4-CF3 analog (CAS 897621-27-1), which is isosteric but non-bioreducible, to dissociate on-target pharmacology from nitro-specific artifacts. This establishes a clear, evidence-based use case for procurement.

Calibrating Computational Models for H-Bond-Dependent Properties

The unique capacity of the 4-nitro group to form two strong, directional hydrogen bonds, absent in the 2-fluoro and 4-CF3 analogs, makes this compound a valuable standard for calibrating computational models of solubility, permeability, and target docking scores [1]. A research group can use measured solubility or logD data from this compound to validate the H-bond parameterization in their force fields or empirical prediction tools, a task for which its analogs are unsuitable.

Quote Request

Request a Quote for 4-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.